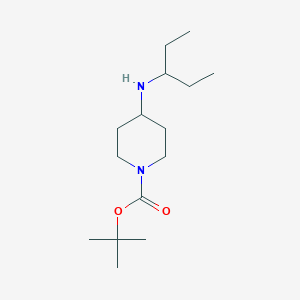
4-Iodo-6-methoxypyridin-3-ol
Descripción general
Descripción
4-Iodo-6-methoxypyridin-3-ol is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-iodo-6-methoxy-3-pyridinol . Its InChI code is 1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 . This indicates that the compound has an iodine atom at the 4th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring.Physical And Chemical Properties Analysis
4-Iodo-6-methoxypyridin-3-ol is a solid compound . It has a molecular weight of 251.02 . The compound’s InChI key is AUEKKHSBTAFFDU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
1. Synthesis of Furan-Fused Heterocycles
Compounds structurally related to 4-Iodo-6-methoxypyridin-3-ol, such as 3-iodo-4-methoxypyridin-2-ones, have been used as precursors for synthesizing furan-fused heterocycles. These transformations involve Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Conreaux et al., 2008).
2. Iodination and Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines
The unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 3-alkoxypyridin-4-ols under certain conditions showcases the reactivity and potential of these compounds for generating novel heterocyclic structures. This reaction pathway provides insights into the synthesis of pyridine-containing macrocycles (Lechel et al., 2012).
Material Sciences
3. Photovoltaic Applications
While not directly related to 4-Iodo-6-methoxypyridin-3-ol, studies on similar pyridine derivatives, such as the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, highlight the broader utility of pyridine compounds in enhancing photovoltaic performance. These modifications lead to significant improvements in open-circuit potential and electron lifetime, underscoring the role of pyridine derivatives in optimizing solar cell efficiency (Boschloo et al., 2006).
Biological Activities
4. Antiproliferative Activities
The synthesis and evaluation of N-pyridyl azoles, derived from 3-iodo-4-methoxypyridine, for their antiproliferative activity in melanoma cells indicate potential therapeutic applications. These findings suggest the utility of iodinated pyridine derivatives in developing compounds with anticancer properties (Hedidi et al., 2016).
5. DNA Interaction and Anticancer Activity of Copper(II) Complexes
Copper(II) complexes with derivatives of 4'-phenyl-2,2':6',2"-terpyridine, including methoxy phenyl groups, have been synthesized and characterized for their DNA interaction and anticancer activity. These studies highlight the potential of 4-Iodo-6-methoxypyridin-3-ol related compounds in medicinal chemistry and cancer therapy (Liang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-iodo-6-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEKKHSBTAFFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
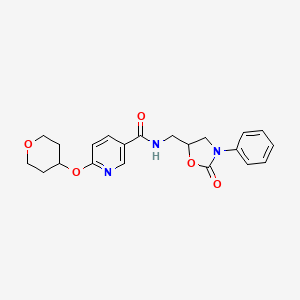
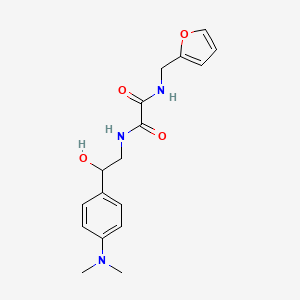
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)

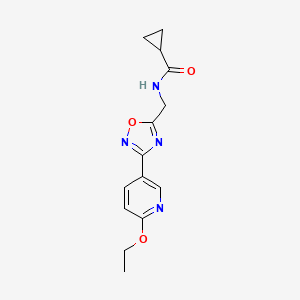
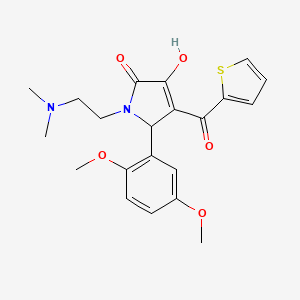
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2660146.png)
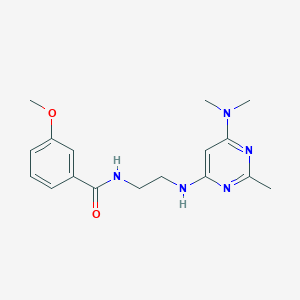
amine hydrochloride](/img/structure/B2660149.png)
![2-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2660150.png)
